4-表强力霉素

描述

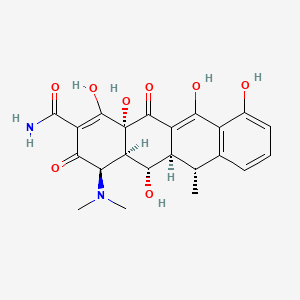

4-Epidoxycycline is the 4-epimer hepatic metabolite of the antibiotic doxycycline . Unlike doxycycline, 4-epidoxycycline lacks antibiotic activity, therefore, it may not induce the intestinal inflammation in mice associated with doxycycline use .

Molecular Structure Analysis

The molecular formula of 4-Epidoxycycline is C22H24N2O8 . The average mass is 444.435 Da and the monoisotopic mass is 444.153259 Da .科学研究应用

- 4-ED exhibits potent antibacterial properties, similar to doxycycline. It belongs to the tetracycline class of antibiotics and can effectively inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. Researchers have explored its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Unlike traditional doxycycline, 4-ED has been investigated for its impact on mitochondrial health. Studies suggest that 4-ED may have fewer off-target consequences on mitochondria, making it an interesting candidate for further exploration in this context .

- Researchers have developed and validated stability-indicating analytical methods for 4-ED. These methods ensure accurate quantification and assessment of its stability under various conditions. Such methods are crucial for quality control and pharmacokinetic studies .

Antibacterial Activity

Mitochondrial Health and Off-Target Effects

Stability-Indicating Analytical Methods

安全和危害

未来方向

4-Epidoxycycline has been shown to be similarly efficient as doxycycline in controlling gene expression in vitro and in mice . Since it lacks the antibiotic activity of doxycycline, it may help to avoid adverse side effects and selection of resistant bacteria . This makes it a promising alternative for future research and applications .

属性

IUPAC Name |

(4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRLCUYIXIAHR-NLJUDYQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316643 | |

| Record name | 4-Epidoxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Epidoxycycline | |

CAS RN |

6543-77-7 | |

| Record name | 4-Epidoxycycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epidoxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIDOXYCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR57F2W7Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does 4-epidoxycycline compare to doxycycline in terms of its effects on gene expression?

A: Both doxycycline and 4-epidoxycycline have been shown to influence gene expression in eukaryotic systems, potentially causing off-target effects when used in gene expression control systems like Tet-On/Tet-Off []. Research in Saccharomyces cerevisiae demonstrated that doxycycline elicited the most significant gene expression changes compared to tetracycline and 4-epidoxycycline, suggesting that 4-epidoxycycline might offer a more targeted approach with fewer off-target effects [].

Q2: Is 4-epidoxycycline metabolized in the body like other tetracycline antibiotics?

A: While some tetracyclines undergo metabolism, research suggests that both doxycycline and its epimer, 4-epidoxycycline, are relatively metabolically inert []. Studies in human volunteers found that the majority of ingested doxycycline was excreted unchanged. Only minor amounts of 4-epidoxycycline were detected in urine and feces, indicating limited metabolic conversion [].

Q3: Can 4-epidoxycycline be detected in animal tissues after doxycycline administration?

A: Yes, 4-epidoxycycline has been detected in various animal tissues after doxycycline administration. Studies in pigs administered doxycycline via drinking water revealed the presence of 4-epidoxycycline in kidney, liver, skin, fat, and muscle tissues []. These findings highlight the importance of analytical methods capable of differentiating between doxycycline and its 4-epimer for accurate residue monitoring.

Q4: What analytical methods are available to detect and quantify both doxycycline and 4-epidoxycycline in biological samples?

A: Several analytical techniques have been developed to specifically detect and quantify both doxycycline and 4-epidoxycycline. High-performance liquid chromatography (HPLC) methods coupled with fluorescence detection have proven effective in separating and quantifying these compounds in various matrices, including animal tissues [, ]. Additionally, ultra-performance liquid chromatography (UPLC) with ultraviolet detection has also been successfully employed to analyze doxycycline, 4-epidoxycycline, and 6-epidoxycycline in aquatic animal muscle tissues []. These methods offer high sensitivity and selectivity, enabling accurate residue analysis for food safety monitoring and pharmacokinetic studies.

Q5: Are there any potential applications for 4-epidoxycycline in research?

A: Emerging research points towards potential applications of 4-epidoxycycline in research. One study explored its use as an alternative to doxycycline in controlling gene expression within conditional mouse models []. Although limited information is available, this suggests 4-epidoxycycline might hold promise as a tool for genetic research, particularly in systems where the off-target effects of doxycycline are a concern.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

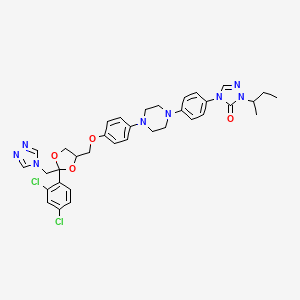

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)